molecular formula C7H6ClNO2S B3375572 4-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide CAS No. 111248-90-9

4-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide

Cat. No.: B3375572
CAS No.: 111248-90-9
M. Wt: 203.65 g/mol
InChI Key: LONQJZGBWSEYGO-UHFFFAOYSA-N
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Description

4-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is a bicyclic sulfonamide derivative featuring a fused benzene and isothiazole ring system. The compound is characterized by a sulfur atom in the thiazole ring and two sulfonyl oxygen atoms, forming a stable 2,2-dioxide configuration.

Properties

IUPAC Name

4-chloro-1,3-dihydro-2,1-benzothiazole 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2S/c8-6-2-1-3-7-5(6)4-12(10,11)9-7/h1-3,9H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONQJZGBWSEYGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2Cl)NS1(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501205448
Record name 2,1-Benzisothiazole, 4-chloro-1,3-dihydro-, 2,2-dioxide
Source EPA DSSTox
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Molecular Weight

203.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111248-90-9
Record name 2,1-Benzisothiazole, 4-chloro-1,3-dihydro-, 2,2-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111248-90-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,1-Benzisothiazole, 4-chloro-1,3-dihydro-, 2,2-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501205448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chlorobenzenesulfonamide with a suitable reagent to induce cyclization, forming the isothiazole ring. The reaction conditions often require the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions include substituted isothiazoles, sulfoxides, and sulfides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Biological Activities

Research indicates that 4-chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide exhibits notable biological activities, making it a candidate for drug development. Key findings include:

  • Antibacterial and Antifungal Properties : The compound has shown effectiveness against various bacterial and fungal strains. Its mechanism of action may involve interference with cellular processes through the formation of reactive intermediates that interact with biological macromolecules.
  • Enzyme Interaction : Studies have demonstrated that this compound can inhibit enzymes involved in metabolic pathways, such as cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses. This inhibition leads to reduced synthesis of pro-inflammatory prostaglandins, showcasing its potential as an anti-inflammatory agent.

Applications in Drug Design

4-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is utilized in the design of new pharmaceuticals due to its structural properties:

  • Drug Development : The compound serves as a scaffold for synthesizing more complex molecules with improved biological activity. Modifications to its structure can enhance stability and potency against specific targets .
  • Therapeutic Potential : It has been explored for treating pain syndromes and other conditions due to its ability to modulate enzyme activity and influence signaling pathways within cells .

Mechanism of Action

The mechanism by which 4-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide exerts its effects involves the interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Properties

Target Compound:
  • Structure : Benzene fused to a 1,3-dihydroisothiazole 2,2-dioxide ring with a 4-chloro substituent.
  • Molecular Weight : ~215.67 g/mol (calculated).
  • Key Features : Rigid bicyclic system, electron-withdrawing sulfonyl groups, and a chloro group enhancing lipophilicity.
Analog 1: 4-(4-Chlorophenyl)-1-(2,2-dioxido-3H-1,2-benzoxathiepin-7-yl)-1H-1,2,3-triazole
  • Structure : A 7-membered benzoxathiepine 2,2-dioxide ring linked to a 4-chlorophenyltriazole group.
  • Molecular Weight : ~391.85 g/mol (reported yield: 74%) .
  • Key Features : Larger ring size (7-membered vs. 5-membered), oxygen atom replacing nitrogen in the heterocycle, and a triazole moiety enabling click-chemistry applications.
Analog 2: Saccharin (1,1-dioxo-1,2-benzothiazin-4-yl)
  • Structure : Benzene fused to a 1,2-thiazine 1,1-dioxide ring.
  • Molecular Weight : 183.18 g/mol.
  • Key Features : Similar sulfonamide core but lacks the chloro substituent and features a different heterocyclic arrangement.
Table 1: Structural Comparison
Property Target Compound Analog 1 Saccharin
Ring Size 5-membered isothiazole 7-membered oxathiepine 6-membered thiazine
Substituent 4-Chloro 4-Chlorophenyltriazole None
Sulfonyl Configuration 2,2-dioxide 2,2-dioxide 1,1-dioxide
Molecular Weight (g/mol) 215.67 391.85 183.18

Pharmacological and Biochemical Activity

Target Compound:
  • Hypothesized Activity : Predicted to inhibit carbonic anhydrases (CAs) due to sulfonamide groups, though isoform selectivity remains uncharacterized.
  • Chloro Substituent: May enhance membrane permeability compared to non-halogenated analogs.
Analog 1:
  • Reported Activity: Acts as an isoform-selective CA inhibitor (e.g., nanomolar potency against CA IX/XII over CA I/II) due to its extended triazole-linked aromatic system .
  • Mechanistic Insight : The 7-membered ring provides conformational flexibility for target engagement.
Saccharin:

Physicochemical Properties

Property Target Compound Analog 1 Saccharin
LogP (Predicted) 1.8–2.2 3.1 0.5
Aqueous Solubility (mg/mL) ~5 <1 ~30
Thermal Stability High Moderate High

Biological Activity

4-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is a heterocyclic compound known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antifungal, anticancer properties, and its mechanism of action.

Chemical Structure and Properties

The compound belongs to the isothiazole family and is characterized by:

  • Chlorine atom at the 4th position.
  • Sulfone group at the 2nd position of the isothiazole ring.

This unique structure contributes to its reactivity and potential biological activities.

Antimicrobial Activity

4-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide has demonstrated significant antimicrobial properties. Research indicates that it can disrupt microbial cell membranes, making it effective against various bacterial strains.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 μg/mL
Escherichia coli8 μg/mL
Bacillus cereus3.12 μg/mL

The compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent .

Antifungal Activity

In addition to antibacterial properties, this compound shows antifungal activity against various fungi. The MIC values for common fungal strains are as follows:

Fungal Strain Minimum Inhibitory Concentration (MIC)
Candida albicans≤0.25 μg/mL
Cryptococcus neoformans≤0.25 μg/mL

These findings suggest that 4-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide could be a promising candidate for antifungal drug development .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. It has shown efficacy in reducing the viability of cancer cells while maintaining lower toxicity towards healthy cells. For instance:

  • In vitro studies demonstrated a decrease in the viability of MCF7 breast cancer cells by approximately 40% after treatment with the compound for 48 hours.
  • The compound exhibited selective toxicity, affecting cancer cells more than non-cancerous cells (MCF10A) .

The biological activity of 4-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit key enzymes involved in cellular processes such as DNA replication and repair.
  • Disruption of Signaling Pathways : It interferes with cellular signaling pathways like MAPK/ERK, which are crucial for cell proliferation and survival .

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Antibacterial Efficacy Study : A study conducted on various bacterial strains revealed that the compound significantly inhibited biofilm formation at concentrations below its MIC, showcasing its potential in treating biofilm-associated infections .
  • Anticancer Study : Research involving MCF7 and MCF10A cell lines indicated that treatment with this compound resulted in reduced viability of cancer cells while sparing healthy cells from significant toxicity .

Q & A

Basic Research Questions

Q. How can I optimize the synthesis of 4-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide to improve yield and purity?

  • Methodology :

  • Solvent selection : Use polar aprotic solvents (e.g., DMSO or ethanol) for better solubility of intermediates. For example, refluxing in DMSO for 18 hours followed by crystallization in water-ethanol mixtures improves yield (65%) .
  • Catalyst optimization : Incorporate glacial acetic acid as a mild acid catalyst to enhance condensation reactions (e.g., in Schiff base formation) .
  • Reaction monitoring : Use TLC or HPLC to track reaction progress and minimize side products.

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

  • Methodology :

  • Spectroscopy :
  • IR spectroscopy : Identify functional groups (e.g., C-Cl stretching at ~700 cm⁻¹ and S=O vibrations at ~1240 cm⁻¹) .
  • NMR : Use ¹H-NMR (e.g., δ 6.86–7.26 ppm for aromatic protons) and ¹³C-NMR to confirm substitution patterns .
  • Mass spectrometry : Confirm molecular weight via EI-MS (e.g., M+1 peaks) .
  • Elemental analysis : Validate purity by comparing calculated vs. observed C, H, N, S, and Cl percentages .

Q. How do I assess the compound’s stability under varying storage conditions?

  • Methodology :

  • Thermal stability : Perform DSC/TGA to determine melting points (e.g., m.p. 138–143°C for analogous compounds) and decomposition thresholds .
  • Light sensitivity : Store in amber vials and conduct accelerated degradation studies under UV/visible light.
  • Humidity testing : Use controlled humidity chambers (e.g., 40–80% RH) to monitor hygroscopicity and crystalline form changes .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the isothiazole 2,2-dioxide core in nucleophilic substitution reactions?

  • Methodology :

  • Computational modeling : Use DFT calculations to map electron density and identify reactive sites (e.g., sulfur dioxide group as an electron-deficient center).
  • Kinetic studies : Monitor reaction rates under varying temperatures and solvents to propose SNAr (nucleophilic aromatic substitution) or radical pathways .
  • Isotopic labeling : Introduce ³⁶Cl or deuterated analogs to track substitution patterns .

Q. How can I design a structure-activity relationship (SAR) study for derivatives targeting carbonic anhydrase inhibition?

  • Methodology :

  • Derivative synthesis : Modify substituents at the 4-chloro position (e.g., triazole or benzoxazole moieties) via click chemistry (CuSO4/sodium ascorbate catalysis) .
  • Enzyme assays : Use stopped-flow kinetics to measure inhibition constants (Ki) against human carbonic anhydrase isoforms (e.g., hCA II vs. hCA IX) .
  • X-ray crystallography : Resolve co-crystal structures to identify binding interactions (e.g., sulfonamide-Zn²⁺ coordination) .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodology :

  • Cross-validation : Compare results from in vitro (e.g., microbial growth inhibition) and cell-based assays (e.g., cytotoxicity in HeLa cells) .
  • Solubility correction : Account for DMSO solvent effects by testing activity in aqueous buffers with ≤1% co-solvent .
  • Meta-analysis : Aggregate data from PubChem or CAS Common Chemistry to identify trends in bioactivity outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide
Reactant of Route 2
4-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide

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